4-methylumbelliferone beta-D-glucuronate

Enzyme Kinetics Fluorogenic Substrate Comparison GUS Reporter Assays

β-Glucuronidase substrates are not functionally interchangeable-variations in Km, Kcat, and fluorophore quantum yields necessitate revalidation when switching substrates. 4-MUG is the validated reference standard with a uniquely balanced kinetic profile (Kcat/Km = 1.29 × 10⁶ s⁻¹M⁻¹). • Enables quantitative, non-destructive GUS reporter measurement in intact Arabidopsis seedlings via 96-well format • Validated for E. coli detection in water quality monitoring and as an LC-MS/MS deconjugation QC probe • Compatible with capillary electrophoresis for diagnostic urine GUS quantification (<±5% error)

Molecular Formula C16H15O9-
Molecular Weight 351.28 g/mol
Cat. No. B1241997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylumbelliferone beta-D-glucuronate
Molecular FormulaC16H15O9-
Molecular Weight351.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O
InChIInChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/p-1/t11-,12-,13+,14-,16+/m0/s1
InChIKeyARQXEQLMMNGFDU-JHZZJYKESA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-MUG: Fluorogenic β-Glucuronidase Substrate


4-Methylumbelliferone beta-D-glucuronate, commonly referred to as 4-methylumbelliferyl-β-D-glucuronide (4-MUG), is a fluorogenic substrate widely employed for the detection and quantification of β-glucuronidase (GUS) activity across multiple research disciplines [1]. Upon enzymatic cleavage, 4-MUG releases the highly fluorescent moiety 4-methylumbelliferone (4-MU), which can be detected at excitation and emission wavelengths of 362 nm and 445 nm, respectively . Due to its well-characterized kinetic profile and extensive validation in plant molecular biology as a reporter gene substrate, in microbiology for E. coli detection, and in pharmaceutical research for glucuronide deconjugation studies, 4-MUG serves as the de facto standard against which novel glucuronidase substrates are routinely compared [2].

1

β-Glucuronidase (GUS) reporter assays across plant molecular biology, microbiology, and pharmaceutical deconjugation studies

2

Fluorogenic workflow: continuous or discontinuous detection at Ex/Em 362/445 nm

Compatible with plate readers, capillary electrophoresis, and LC-MS/MS probe validation

3

Reference substrate for enzyme unit standardization: 1 unit defined as 1 µM 4-MU released/min

Enables cross-study comparability and method benchmarking

4-MUG: Gold Standard for β-Glucuronidase Assays


Fluorogenic β-glucuronidase substrates are not functionally interchangeable due to significant variations in enzyme affinity (Km), catalytic turnover (Kcat), and the fluorescence properties of their respective fluorophores under physiological assay conditions. While structurally related substrates such as 6-chloro-4-methylumbelliferyl-β-D-glucuronide (6-CMUG) or resorufin-β-D-glucuronide may exhibit distinct spectral properties or enhanced sensitivity in specific contexts, their substitution for 4-MUG requires careful revalidation of assay parameters [1]. Specifically, differences in catalytic efficiency (Kcat/Km) directly impact assay linear range and detection limits, while pH-dependent fluorophore quantum yields alter signal-to-background ratios [2]. The comparative evidence detailed below demonstrates that 4-MUG possesses a uniquely balanced kinetic profile—with a Kcat/Km of 1.29 × 10⁶ s⁻¹ M⁻¹—that has established it as the reference substrate in β-glucuronidase research [3].

Target
4-MUG

Reported Kcat/Km 1.29×10⁶ s⁻¹ M⁻¹; low Km (0.07 mM) supports high-sensitivity GUS detection

Substitute
6-CMUG

Kcat/Km may be 1.86× lower; altered fluorophore pKa may shift pH-dependent signal-to-background ratios

Target
4-MUG

Both substrate and product (4-MU) permeate intact tissue for non-destructive quantitative assay

Substitute
X-Gluc

Chromogenic precipitation-based; qualitative endpoint staining only; requires tissue fixation/permeabilization

Target
4-MUG

Defines the international enzyme unit for β-glucuronidase activity

Substitute
pNP-glucuronide / flavonoid glucuronides

Activity must be normalized to 4-MUG-defined units; Vmax values may not transfer directly without revalidation

4-MUG: Comparative Performance Benchmarks


Catalytic Efficiency vs. Structural Analogs

4-MUG exhibits the highest catalytic efficiency (Kcat/Km) among the three structurally related β-glucuronidase substrates evaluated in a direct head-to-head kinetic comparison. Specifically, 4-MUG demonstrates a Kcat/Km of 1.29 × 10⁶ s⁻¹ M⁻¹, which is 1.86-fold higher than 6-chloro-4-methylumbelliferyl-β-D-glucuronide (6-CMUG; 6.93 × 10⁵ s⁻¹ M⁻¹) and 17.4-fold higher than 3-carboxy-umbelliferyl-β-D-glucuronide (3-CUG; 7.40 × 10⁴ s⁻¹ M⁻¹) [1]. This efficiency advantage stems from the combination of a low Km (0.07 mM), indicating high substrate affinity, and a high Kcat (92 s⁻¹), reflecting rapid enzymatic turnover [2].

Catalytic Efficiency
Head-to-head
Kcat/Km = 1.29 × 10⁶ s⁻¹ M⁻¹
1.86× higher than 6-CMUG
17.4× higher than 3-CUG
Reported highest catalytic efficiency among tested structural analogs; supports shorter incubation and higher assay sensitivity
E. coli GUS, pH 6.8 continuous fluorometric assay
Enzyme Kinetics Fluorogenic Substrate Comparison GUS Reporter Assays

Enhanced Enzyme Affinity Over 3-Carboxy Analog

4-MUG exhibits a 6.86-fold higher enzyme affinity (lower Km) for E. coli β-glucuronidase compared to the 3-carboxy-substituted analog. The experimentally determined Km for 4-MUG is 0.07 mM, in contrast to 0.48 mM for 3-carboxy-umbelliferyl-β-D-glucuronide (3-CUG) [1]. Additionally, 4-MUG demonstrates a 1.57-fold lower Km compared to 6-chloro-4-methylumbelliferyl-β-D-glucuronide (6-CMUG; Km = 0.11 mM), indicating that unsubstituted 4-MUG binds more favorably to the GUS active site than its halogenated derivative [2].

Enzyme Affinity
Head-to-head
Km = 0.07 mM
6.86× lower than 3-CUG (0.48 mM); 1.57× lower than 6-CMUG (0.11 mM)
Lower Km supports near-Vmax operation at limited substrate concentration; may improve low-abundance GUS detection
Purified E. coli GUS; conditions matched to catalytic efficiency study
Substrate Affinity Michaelis-Menten Kinetics GUS Activity Assays

Discontinuous Assay as Reference Standard

The widely established discontinuous method using 4-MUG, which requires basification to detect the fluorophore 4-methylumbelliferone, remains the benchmark against which novel continuous methods are evaluated. In a comparative study, the continuous method using 6-CMUG achieved a percent relative standard deviation (%RSD) of 4.88, while the discontinuous 4-MUG method served as the comparator baseline for assessing this reproducibility improvement [1]. This establishes 4-MUG as the methodological reference point from which assay performance metrics are defined.

Method Benchmark
Head-to-head
Discontinuous 4-MUG method serves as comparator baseline for reproducibility assessment
Continuous 6-CMUG method reported %RSD = 4.88 vs. 4-MUG reference
Establishes 4-MUG as the methodological reference point for novel assay validation
Data to verify for lot-specific reproducibility
Assay Reproducibility Discontinuous Method GUS Activity Quantification

Quantitative In Situ Assay vs. Histochemical Staining

4-MUG enables quantitative, fluorometric determination of GUS activity in intact Arabidopsis seedlings, which provides statistically analyzable data suitable for unbiased hit selection based on threshold values, in contrast to qualitative histochemical GUS staining. The in situ 4-MUG method was validated across multiple Arabidopsis lines harboring different GUS reporter constructs and demonstrated suitability for large-scale chemical genetic screening projects [1]. The method generates continuous fluorescence readouts that allow distinction between compounds with strong versus weak bioactivity, an advantage not achievable with endpoint staining methods [2].

In Situ Quantitation
Class-level
Quantitative fluorometric readout in intact Arabidopsis seedlings vs. qualitative histochemical staining
Reported to enable statistical thresholding and graded response discrimination in chemical genetic screens
96-well plate format; validated across multiple GUS reporter lines
Quantitative GUS Assay Arabidopsis Reporter Gene High-Throughput Screening

Tissue Permeability for Intact Sample Assays

4-MUG and its cleavage product 4-methylumbelliferone (4-MU) both exhibit permeability through intact plant tissue, enabling quantitative GUS activity determination without requiring tissue homogenization or cell lysis. This methodological advantage supports high-throughput formats using 96-well microtiter plates and allows normalization of GUS activity per unit tissue weight, per unit protein, or per sample [1]. In contrast, colorimetric substrates such as X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) are generally employed in qualitative histochemical staining of fixed or permeabilized tissues and do not provide quantitative, non-destructive readouts from intact specimens.

Tissue Permeability
Class-level
4-MUG and 4-MU both permeate intact plant tissue; supports non-destructive assay
Simplifies sample handling for high-throughput workflows; avoids homogenization or cell lysis
Functional distinction from X-Gluc; permeability context may be tissue-dependent
Intact Tissue Assay Sample Preparation Plant GUS Reporter

Universal β-Glucuronidase Unit Standard

One unit of β-glucuronidase activity is formally defined in the peer-reviewed literature as the amount of enzyme that releases 1 µM of 4-methylumbelliferone from 4-methylumbelliferyl-β-D-glucuronide per minute under standardized assay conditions [1]. This operational definition establishes 4-MUG as the primary calibration substrate for β-glucuronidase enzyme activity measurements across mammalian, bacterial, and plant enzyme sources. Vmax values reported for alternative substrates (e.g., flavonoid glucuronides, para-nitrophenol-glucuronide) are normalized to this 4-MUG-defined unit, underscoring its foundational role in comparative enzymology [2].

Unit Standard
Class-level
1 unit β-glucuronidase = 1 µM 4-MU released/min from 4-MUG
Provides direct traceability to the accepted enzyme activity definition; supports cross-study normalization
Standardized at pH 4.0, 37°C; mammalian, bacterial, and plant enzyme sources
Enzyme Unit Standardization Cross-Study Comparison β-Glucuronidase Activity

4-MUG: Key Application Scenarios


Intact Seedling GUS Reporter Assay

4-MUG enables quantitative, non-destructive measurement of GUS reporter gene activity in intact Arabidopsis thaliana seedlings without tissue homogenization. The permeability of both the substrate and fluorescent product through plant tissue supports high-throughput, 96-well plate-based screening formats suitable for chemical genetic screens, promoter analysis, and mutant characterization. The method generates continuous fluorescence data that permits statistical thresholding and discrimination of graded biological responses, capabilities that qualitative histochemical GUS staining cannot provide [1][2].

E. coli Detection in Environmental Water

4-MUG serves as the fluorogenic substrate for detecting β-glucuronidase activity specific to E. coli and closely related enterobacterial species in marine and freshwater samples. The assay correlates with E. coli numbers as estimated by immunofluorescence and provides a rapid alternative to traditional culture-based methods for assessing microbiological water quality [3]. The method is particularly suited for early warning monitoring of seawater pollution and screening of coastal areas with varying contamination levels [4].

LC-MS/MS Deconjugation Probe Validation

4-MUG is employed as a validated deconjugation probe in LC-MS/MS workflows to confirm the effectiveness of enzymatic hydrolysis steps when determining total xenobiotic content (unconjugated plus conjugated forms) in biological matrices. When spiked into plasma or urine alongside 4-methylumbelliferyl sulfate (MUS), the quantitative release of 4-methylumbelliferone (4-MU) following incubation with β-glucuronidase/sulfatase provides a quality control metric ensuring that enzymatic preparations are functioning properly within regulated analytical frameworks [5].

Urinary GUS Quantification by Capillary Electrophoresis

4-MUG enables sensitive quantification of β-glucuronidase activity in human urine using capillary electrophoresis with fluorescence detection. The method can determine as little as one unit of enzyme activity within a 0.5-hour incubation period, with a reported error of less than ±5%, making it suitable for diagnostic applications where precise enzyme activity measurements are required [6].

Application
Selection Property
Validation Focus
Intact seedling GUS reporter assay
Substrate and product tissue permeability
Non-destructive quantitative fluorescence readout in 96-well format
E. coli detection in environmental water
GUS specificity for E. coli and related enterobacteria
Correlation with immunofluorescence counts; rapid alternative to culture methods
LC-MS/MS deconjugation probe validation
Established QC probe for enzymatic hydrolysis efficiency
Quantitative 4-MU release as quality metric in biological matrices
Urinary GUS quantification by CE-FL
Sensitivity for low enzyme activity detection
Detection limit of ~1 unit activity; reported error

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